(4-((Benzyloxy)methyl)piperidin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound “(4-((Benzyloxy)methyl)piperidin-1-yl)(furan-2-yl)methanone” is a complex organic molecule that contains a piperidine ring and a furan ring . Piperidine is a six-membered ring with one nitrogen atom, and furan is a five-membered ring with an oxygen atom . The benzyloxy group is attached to the piperidine ring, and the furan ring is attached to the methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and furan rings, along with the benzyloxy and methanone groups . The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and furan rings, as well as the benzyloxy and methanone groups . The nitrogen in the piperidine ring and the oxygen in the furan ring could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the benzyloxy and methanone groups) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to "(4-((Benzyloxy)methyl)piperidin-1-yl)(furan-2-yl)methanone" often focuses on their synthesis and structural characterization. For instance, the study by Karthik et al. (2021) details the synthesis of a compound through substitution reactions, with its structure confirmed by X-ray diffraction, demonstrating the piperidine ring adopting a chair conformation. The compound's thermal stability and molecular interactions were extensively analyzed, providing a foundation for understanding the physicochemical properties of similar compounds.
Photocatalytic Applications
Another study explores the photocatalytic degradation of natural substances, highlighting the potential of furan-containing compounds in environmental applications. The research by Atta, Hishmat, & Wamhoff (1993) demonstrates the photodegradation processes of Visnagin, a compound with a furan ring, suggesting that similar structures might be explored for environmental remediation and the study of photooxygenation processes.
Mechanism of Action
Target of Action
The compound “(4-((Benzyloxy)methyl)piperidin-1-yl)(furan-2-yl)methanone” contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Compounds containing piperidine rings often interact with biological targets such as receptors or enzymes, but the specific target would depend on the other functional groups present in the molecule.
Mode of Action
The mode of action of “this compound” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in cellular processes. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in cell signaling .
Properties
IUPAC Name |
furan-2-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-18(17-7-4-12-22-17)19-10-8-16(9-11-19)14-21-13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOSFLHMBOBTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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